2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide
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Overview
Description
2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide is an organic compound with a complex structure, featuring an amino group, an isopropyl group, and a 2-methyl-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-benzylamine, isopropylamine, and acetic anhydride.
Formation of Intermediate: The first step involves the reaction of 2-methyl-benzylamine with acetic anhydride to form an intermediate, N-(2-methyl-benzyl)-acetamide.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with isopropylamine in the presence of a suitable catalyst, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-isopropyl-N-benzyl-acetamide: Similar structure but lacks the 2-methyl group on the benzyl ring.
2-Amino-N-ethyl-N-(2-methyl-benzyl)-acetamide: Similar structure but has an ethyl group instead of an isopropyl group.
2-Amino-N-isopropyl-N-(4-methyl-benzyl)-acetamide: Similar structure but has the methyl group at the 4-position on the benzyl ring.
Uniqueness
2-Amino-N-isopropyl-N-(2-methyl-benzyl)-acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 2-methyl group on the benzyl ring, in particular, can affect the compound’s steric and electronic characteristics, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15(13(16)8-14)9-12-7-5-4-6-11(12)3/h4-7,10H,8-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSJTXJMIPKOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C(C)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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